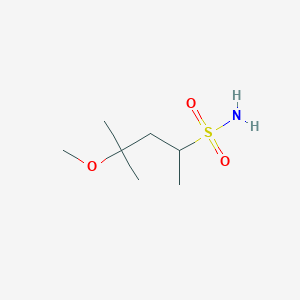
4-Methoxy-4-methylpentane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methylpentane-2-sulfonamide is an organic compound with the molecular formula C7H17NO3S and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4-Methoxy-4-methylpentane-2-sulfonamide typically involves the reaction of 4-methoxy-4-methylpentane-2-amine with a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-Methoxy-4-methylpentane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Methoxy-4-methylpentane-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylpentane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methoxy-4-methylpentane-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Known for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfacetamide: Commonly used in ophthalmic solutions.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H17NO3S |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-methoxy-4-methylpentane-2-sulfonamide |
InChI |
InChI=1S/C7H17NO3S/c1-6(12(8,9)10)5-7(2,3)11-4/h6H,5H2,1-4H3,(H2,8,9,10) |
InChI Key |
CLBPTRDIZMWOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


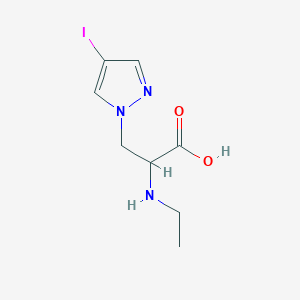
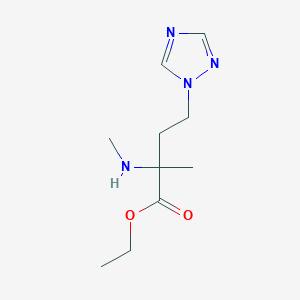
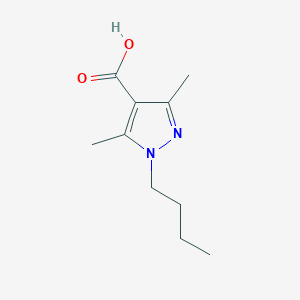
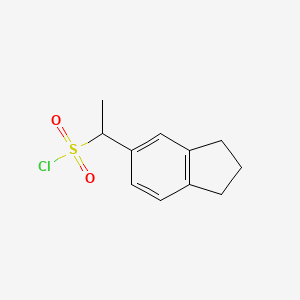
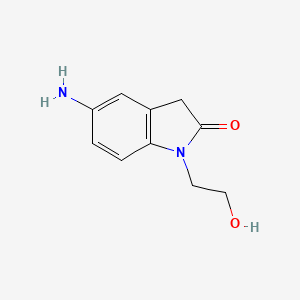
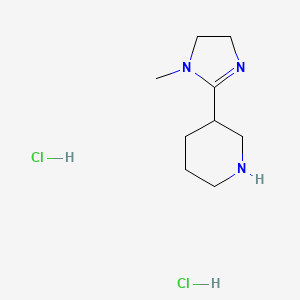

![Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)
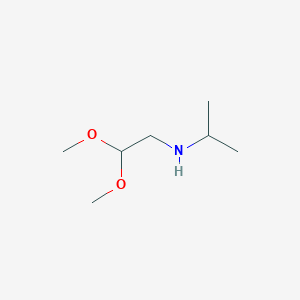
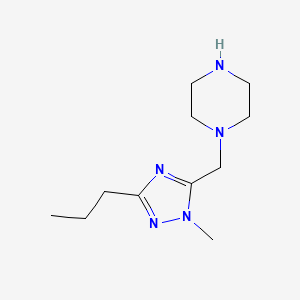
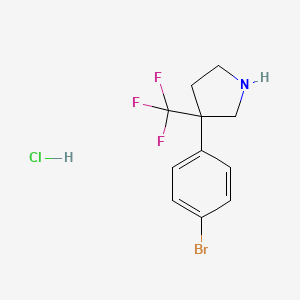

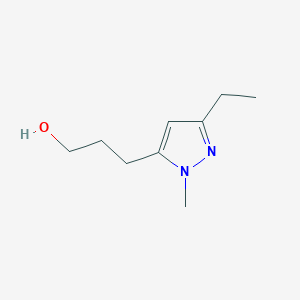
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
